molecular formula C36H44N4Pd B2883416 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) CAS No. 24804-00-0

2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+)

Cat. No.: B2883416
CAS No.: 24804-00-0
M. Wt: 639.2
InChI Key: FVPOYVGWFFRIHG-XTPDIVBZSA-N
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Description

2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+): is a complex organometallic compound featuring a porphyrin core with multiple ethyl groups and a palladium ion at its center. Porphyrins are macrocyclic compounds that play crucial roles in various biological systems, such as in hemoglobin and chlorophyll. The addition of palladium enhances the compound's properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) typically involves the following steps:

  • Synthesis of Octaethylporphyrin (OEP): : The starting material, octaethylporphyrin, is synthesized through a condensation reaction of pyrrole with ethylglyoxal.

  • Oxidation: : The octaethylporphyrin is then oxidized to form the diide (dianion) form.

  • Complexation with Palladium: : The resulting diide is complexed with palladium(II) chloride to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the above synthetic routes with careful control of reaction conditions to ensure high yield and purity. The process may include the use of high-pressure reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : The porphyrin core can be further oxidized to form different oxidation states.

  • Reduction: : The compound can be reduced to form different reduced forms of the porphyrin.

  • Substitution: : Substitution reactions can occur at the porphyrin core, replacing hydrogen atoms with other groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: : Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

  • Oxidized Products: : Different oxidized forms of the porphyrin.

  • Reduced Products: : Reduced forms of the porphyrin.

  • Substituted Products: : Porphyrins with different substituents at the core.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Catalysis: : It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.

  • Sensors: : The compound's ability to bind metal ions makes it useful in the development of chemical sensors.

  • Biological Studies: : It is used in studies related to oxygen transport and electron transfer processes.

Comparison with Similar Compounds

2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+): is unique due to its specific structure and the presence of palladium. Similar compounds include:

  • Platinum Octaethylporphyrin: : Similar structure but with platinum instead of palladium.

  • Tetraphenylporphyrin: : A porphyrin with phenyl groups instead of ethyl groups.

  • Hemin: : A naturally occurring porphyrin with iron at its center.

These compounds differ in their metal centers and substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4.Pd/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPOYVGWFFRIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+)
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2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+)

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